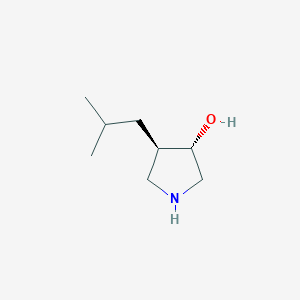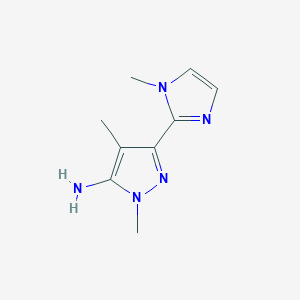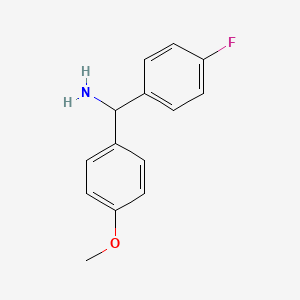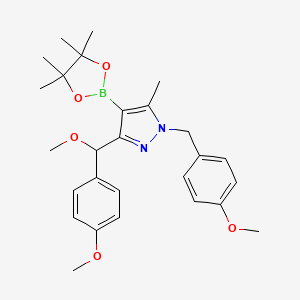
3-(Methoxy(4-methoxyphenyl)methyl)-1-(4-methoxybenzyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxy(4-methoxyphenyl)methyl)-1-(4-methoxybenzyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound with a unique structure that includes multiple methoxy groups, a pyrazole ring, and a dioxaborolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxy(4-methoxyphenyl)methyl)-1-(4-methoxybenzyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the methoxy groups, and the attachment of the dioxaborolane moiety. Common synthetic routes may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Dioxaborolane Moiety: This step often involves the use of boronic acid derivatives and coupling reactions facilitated by palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methoxy(4-methoxyphenyl)methyl)-1-(4-methoxybenzyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Methoxy(4-methoxyphenyl)methyl)-1-(4-methoxybenzyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of 3-(Methoxy(4-methoxyphenyl)methyl)-1-(4-methoxybenzyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the dioxaborolane moiety can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules, thereby modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzyl Alcohol: Similar in structure but lacks the pyrazole ring and dioxaborolane moiety.
4-Methoxyphenylacetic Acid: Contains a methoxy group but differs in the overall structure and functional groups.
1-(4-Methoxybenzyl)-5-methylpyrazole: Similar pyrazole structure but lacks the dioxaborolane moiety.
Uniqueness
3-(Methoxy(4-methoxyphenyl)methyl)-1-(4-methoxybenzyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the combination of its methoxy groups, pyrazole ring, and dioxaborolane moiety, which confer specific chemical and physical properties that are not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C27H35BN2O5 |
|---|---|
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
3-[methoxy-(4-methoxyphenyl)methyl]-1-[(4-methoxyphenyl)methyl]-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C27H35BN2O5/c1-18-23(28-34-26(2,3)27(4,5)35-28)24(25(33-8)20-11-15-22(32-7)16-12-20)29-30(18)17-19-9-13-21(31-6)14-10-19/h9-16,25H,17H2,1-8H3 |
InChI-Schlüssel |
IPPKDEUAUNPUPO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C(C3=CC=C(C=C3)OC)OC)CC4=CC=C(C=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



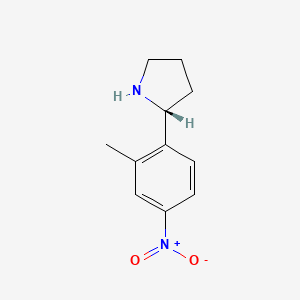
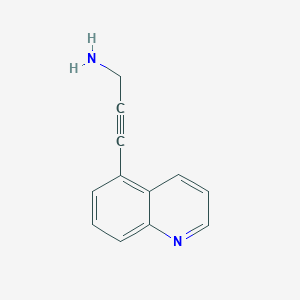
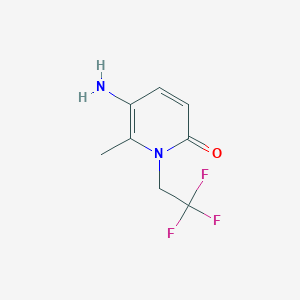
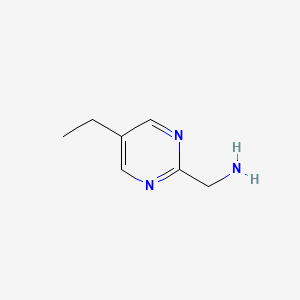
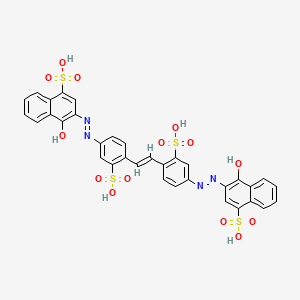
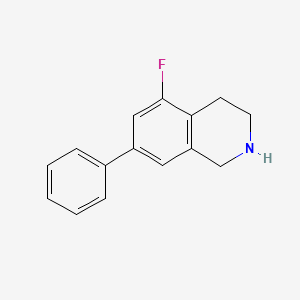
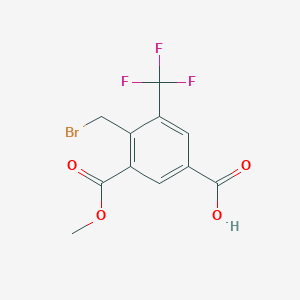

![2-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13336566.png)
